Aqueous Solubility: Sodium Salt vs. Free Acid
The free acid 1,2,4-triazine-3-carboxylic acid (CAS 6498-04-0) exhibits limited water solubility of 0.04–0.06 g/100 mL at neutral pH, necessitating pH adjustment to 6–7 or the addition of co-solvents to achieve concentrations suitable for aqueous reactions or bioassays . Conversion to the sodium salt (CAS 1980038-44-5) replaces the carboxylic acid proton with a sodium counterion, producing a carboxylate anion that is qualitatively and substantially more water-soluble. While precise mg/mL values for the sodium salt are not published in peer-reviewed literature, this solubility enhancement is a well-established class-level effect of carboxylate salt formation, with analogous 1,2,4-triazine carboxylate salts described as 'soluble in water' by multiple reputable vendors .
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | Sodium 1,2,4-triazine-3-carboxylate: qualitatively water-soluble (carboxylate anion form) |
| Comparator Or Baseline | 1,2,4-Triazine-3-carboxylic acid (free acid): 0.04–0.06 g/100 mL, pH-dependent |
| Quantified Difference | Solubility enhancement from limited (0.04–0.06 g/100 mL) to qualitatively water-soluble; precise numerical enhancement not established in peer-reviewed literature |
| Conditions | Ambient temperature, neutral to mildly alkaline aqueous conditions |
Why This Matters
Procurement of the sodium salt eliminates the need for pre-formulation pH adjustment or co-solvent addition, directly reducing experimental variability and workflow complexity in aqueous synthesis and bioassay protocols.
